molecular formula C16H20N6OS B2362298 1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380187-36-8

1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2362298
CAS No.: 2380187-36-8
M. Wt: 344.44
InChI Key: ICYJECHNLYIWJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the pyrazolo[3,4-d]pyrimidin-4-amine, thiophene, and morpholine groups suggests a multi-ring structure with several nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the amine group could participate in acid-base reactions, the thiophene group might undergo electrophilic aromatic substitution, and the morpholine could act as a nucleophile in certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amine and morpholine groups could increase its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Properties

IUPAC Name

1-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-21-16-13(8-20-21)15(18-11-19-16)17-9-14(12-2-7-24-10-12)22-3-5-23-6-4-22/h2,7-8,10-11,14H,3-6,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYJECHNLYIWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC(C3=CSC=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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